molecular formula C12H11N3O2 B8610629 2-Nitro-4-[(pyridin-2-yl)methyl]aniline CAS No. 62946-52-5

2-Nitro-4-[(pyridin-2-yl)methyl]aniline

Cat. No. B8610629
CAS RN: 62946-52-5
M. Wt: 229.23 g/mol
InChI Key: CEWLGNABMUFRGF-UHFFFAOYSA-N
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Patent
US04026936

Procedure details

Ethanol(1700 ml.) was saturated with ammonia at -20° to a total volume of 3l., then 49.7 g. (0.2 mol) of 2-(4-chloro-3-nitrobenzyl)pyridine was added. The entire mixture was first autoclaved at 100° C. for 24 hours, then 185° C. for 24 hours. The resulting solution was then evaporated in vacuo to a brown solid, which was thereafter dissolved in acetone, dried with magnesium sulfate. filtered and evaporated in vacuo to a light brown solid. The resulting solid was crystallized from water using Norite to give 2-(4-amino-3-nitrobenzyl)-pyridine as yellow-orange prisms, mp. 128- 132° C. (water).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3l
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(4-chloro-3-nitrobenzyl)pyridine
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
1700 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH3:1].Cl[C:3]1[CH:15]=[CH:14][C:6]([CH2:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=2)=[CH:5][C:4]=1[N+:16]([O-:18])=[O:17]>C(O)C>[NH2:1][C:3]1[CH:15]=[CH:14][C:6]([CH2:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=2)=[CH:5][C:4]=1[N+:16]([O-:18])=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
3l
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
2-(4-chloro-3-nitrobenzyl)pyridine
Quantity
0.2 mol
Type
reactant
Smiles
ClC1=C(C=C(CC2=NC=CC=C2)C=C1)[N+](=O)[O-]
Step Three
Name
Quantity
1700 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
185° C. for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The resulting solution was then evaporated in vacuo to a brown solid, which
DISSOLUTION
Type
DISSOLUTION
Details
was thereafter dissolved in acetone
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to a light brown solid
CUSTOM
Type
CUSTOM
Details
The resulting solid was crystallized from water using Norite

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NC1=C(C=C(CC2=NC=CC=C2)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.